molecular formula C18H15F3N4O3 B12408482 Akr1C3-IN-6

Akr1C3-IN-6

Cat. No.: B12408482
M. Wt: 392.3 g/mol
InChI Key: IMCLZLUHJZCWCW-UHFFFAOYSA-N
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Description

Akr1C3-IN-6 is a potent inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3). AKR1C3 is involved in the metabolism of steroids, prostaglandins, and lipid aldehydes. It plays a significant role in various cancers, including prostate, breast, and endometrial cancers, by promoting cell proliferation and resistance to chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akr1C3-IN-6 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Akr1C3-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Mechanism of Action

Akr1C3-IN-6 exerts its effects by selectively inhibiting the activity of AKR1C3. This inhibition disrupts the conversion of weak androgens, estrone, and prostaglandin D2 into their more potent forms, thereby reducing the proliferation and survival of cancer cells. The molecular targets and pathways involved include the androgen receptor signaling pathway and the prostaglandin synthesis pathway .

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

5-hydroxy-3-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C18H15F3N4O3/c1-28-14-7-5-11(6-8-14)10-25-15(17(27)23-24-25)16(26)22-13-4-2-3-12(9-13)18(19,20)21/h2-9,27H,10H2,1H3,(H,22,26)

InChI Key

IMCLZLUHJZCWCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(N=N2)O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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